molecular formula C8H14FN3 B11737984 ethyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine

ethyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11737984
M. Wt: 171.22 g/mol
InChI Key: BYRVACRNPIDCBK-UHFFFAOYSA-N
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Description

Ethyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a fluorine atom at position 5 and ethyl and methyl groups at positions 1 and 3, respectively. The presence of these substituents imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 5-fluoro-1,3-dimethyl-1H-pyrazole with ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Ethyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The fluorine atom and the pyrazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with various biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-1,3-dimethyl-1H-pyrazole: Lacks the ethylamine group but shares the core pyrazole structure.

    Ethyl[(1H-pyrazol-4-yl)methyl]amine: Similar structure but without the fluorine and methyl groups.

    1,3-Dimethyl-5-(methylthio)-1H-pyrazole: Contains a methylthio group instead of fluorine.

Uniqueness

Ethyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is unique due to the presence of both fluorine and ethylamine groups, which confer distinct chemical and biological properties. The combination of these substituents enhances its potential as a versatile compound in various scientific and industrial applications.

Biological Activity

Ethyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C8H15ClFN3
  • Molecular Weight : 207.68 g/mol
  • CAS Number : 1856087-69-8

The compound features a pyrazole ring substituted with a fluoro group and an ethyl chain, which enhances its reactivity and biological potential .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the ethyl and fluoro substituents. These synthetic pathways are crucial for developing derivatives with enhanced biological activity .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction. This characteristic is vital for its potential use in therapeutic applications targeting various diseases .

2. Anti-inflammatory Properties

Preliminary investigations suggest that this compound possesses anti-inflammatory properties. It may modulate signal transduction pathways through interactions with cellular receptors, which could be beneficial in treating inflammatory conditions .

3. Anticancer Activity

The compound has been evaluated for its anticancer properties. Pyrazole derivatives are known to exhibit inhibitory activity against various cancer cell lines, including those associated with BRAF(V600E) mutations. This compound may act similarly by disrupting cancer cell proliferation .

Comparative Analysis with Other Pyrazole Derivatives

The following table presents a comparison of this compound with other related pyrazole derivatives:

Compound NameStructural FeaturesUnique Aspects
(1,3-dimethyl-1H-pyrazol-4-yl)methylamineLacks fluoro and ethyl substituentsLess versatile compared to ethyl[(5-fluoro...
(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamineContains ethyl and fluoro groupsSimilar reactivity but different biological profile
(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl...Similar structure but without the fluoro substituentAffects reactivity and interactions differently

This comparison highlights the unique qualities of this compound in terms of its structural features and potential applications in medicinal chemistry .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

Case Study 1: Antitumor Activity

A study investigated a series of pyrazole derivatives for their antitumor effects against human cancer cell lines. The results indicated that certain modifications to the pyrazole structure significantly enhanced anticancer activity, suggesting a promising direction for future research on ethyl[(5-fluoro...]. The compound's ability to inhibit cell proliferation was linked to its interaction with specific molecular targets involved in cancer progression .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of pyrazole derivatives. The findings revealed that compounds similar to ethyl[(5-fluoro... exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in managing inflammatory diseases .

Properties

Molecular Formula

C8H14FN3

Molecular Weight

171.22 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine

InChI

InChI=1S/C8H14FN3/c1-4-10-5-7-6(2)11-12(3)8(7)9/h10H,4-5H2,1-3H3

InChI Key

BYRVACRNPIDCBK-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=C(N(N=C1C)C)F

Origin of Product

United States

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